molecular formula C15H24N2O2 B14138155 Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N'-triethyl- CAS No. 61800-50-8

Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N'-triethyl-

Cat. No.: B14138155
CAS No.: 61800-50-8
M. Wt: 264.36 g/mol
InChI Key: RKDDIYAYLXKJKS-UHFFFAOYSA-N
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Description

Bicyclo(221)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- typically involves the reaction of bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride with triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Epoxides.

    Reduction: Reduced amides.

    Substitution: Substituted amides.

Mechanism of Action

The mechanism of action of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its bicyclic structure allows for unique interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- is unique due to its triethylamide functional groups, which provide distinct reactivity and interaction profiles compared to other similar bicyclic compounds. This uniqueness makes it particularly valuable in specialized applications such as drug development and advanced material synthesis .

Properties

CAS No.

61800-50-8

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

2-N,3-N,3-N-triethylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide

InChI

InChI=1S/C15H24N2O2/c1-4-16-14(18)12-10-7-8-11(9-10)13(12)15(19)17(5-2)6-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,16,18)

InChI Key

RKDDIYAYLXKJKS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1C2CC(C1C(=O)N(CC)CC)C=C2

Origin of Product

United States

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